3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18(11-7-3-2-4-8-11)14-15(19)17-13-10-6-5-9-12(13)16-14/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJTZHYYSWTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324890 | |
| Record name | 3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
731815-83-1 | |
| Record name | 3-[cyclohexyl(methyl)amino]-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one typically involves the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Cyclohexyl(methyl)amino Group: The cyclohexyl(methyl)amino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinoxalinone core with cyclohexylmethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.
Scientific Research Applications
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of 1,2-Dihydroquinoxalin-2-one
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and available
Key Differences and Implications
Substituent Effects on Lipophilicity: The cyclohexyl(methyl)amino group in the target compound introduces significant bulk and hydrophobicity compared to smaller substituents like the 2-aminoethyl group in 1427380-59-3 or the triazole-linked butyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility. The 6-amino-substituted analog (161333-96-6) has a polar amino group, likely increasing solubility but reducing passive diffusion .
Crystallographic and Hirshfeld Surface Analysis :
- Triazole-substituted analogs exhibit Hirshfeld surface deformation ranges of -0.2380 to +1.1723 Å , indicative of moderate intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) . The target compound’s cyclohexyl group may alter crystal packing due to steric hindrance, though direct data are lacking.
Functional Group Diversity :
Biological Activity
3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one (CAS No. 731815-83-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19N3O
- Appearance : Typically found as a powder or liquid.
- Purity : Commonly available with a purity of 97%.
- Applications : Used in medicinal chemistry, biomedicine, and as a pharmaceutical intermediate .
Research indicates that compounds similar to this compound may interact with sigma receptors (σRs), which are implicated in various neurological disorders. Sigma receptors have been shown to play roles in modulating neurotransmitter systems and may influence conditions such as depression, anxiety, and schizophrenia .
Anticancer Properties
Recent studies have suggested that sigma receptor ligands exhibit cytotoxic effects against several cancer cell lines. For instance, compounds targeting σ1R have demonstrated the ability to inhibit tumor growth in preclinical models. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression .
Study 1: Antitumor Activity
A study investigated the effects of sigma receptor ligands, including derivatives of quinoxaline compounds, on tumor cell proliferation. Results indicated that these compounds could significantly reduce cell viability in various cancer types through apoptosis induction and cell cycle arrest. The study highlighted the potential for developing novel anticancer therapies based on this mechanism .
Study 2: Neuroprotective Effects
Another research focus has been on the neuroprotective effects of sigma receptor modulators. In animal models of neurodegeneration, compounds similar to this compound were found to enhance neuronal survival and improve cognitive function by modulating sigma receptor activity. This suggests a promising avenue for treating neurodegenerative diseases such as Alzheimer's .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via energy-transfer photocatalysis using oxime esters as dual-role reagents. Key steps include:
- Reagent Selection : Use cyclohexylamine derivatives and methyl-substituted quinoxalin-2-one precursors under blue-light irradiation.
- Optimization : Adjust catalyst loading (e.g., 5 mol% photocatalyst) and solvent polarity (e.g., acetonitrile) to enhance yields. For example, yields of 71% were achieved using optimized conditions in similar cyclohexyl-substituted quinoxalinones .
- Monitoring : Track reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate).
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Employ a combination of 1H/13C NMR and mass spectrometry :
- NMR Analysis : Compare chemical shifts with published data. For instance, cyclohexyl protons typically appear as multiplet signals at δ 1.2–2.0 ppm, while aromatic protons in the quinoxalinone ring resonate between δ 7.2–7.9 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) aligned with the theoretical molecular weight (e.g., 290.19 g/mol for related analogs) .
Advanced Research Questions
Q. What advanced spectroscopic or computational methods are recommended for resolving ambiguities in the compound's structural elucidation?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example:
Q. How should researchers design experiments to investigate the compound's reactivity under varying catalytic conditions?
- Methodological Answer : Implement a factorial design to test variables (e.g., temperature, catalyst type, solvent):
- Variables : Select 3–4 factors (e.g., light intensity, reaction time, base concentration).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, a 2^3 factorial design could reveal synergistic effects between solvent polarity and photocatalyst efficiency .
Q. What statistical approaches are suitable for analyzing contradictory data in the compound's physicochemical properties?
- Methodological Answer : Apply orthogonal regression analysis to reconcile discrepancies:
- Data Normalization : Use Z-scores to standardize measurements (e.g., solubility in DMSO vs. water).
- Multivariate Analysis : Identify confounding variables (e.g., impurities, humidity) via principal component analysis (PCA) .
Safety and Handling
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
